
3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzyloxyphenyl compounds . These compounds are often used in laboratory settings and are part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine” were not found, related compounds such as “3-(Benzyloxy)phenylboronic acid” and “3-(Benzyloxy)phenylacetonitrile” have been synthesized through various methods . For instance, the synthesis of “3-(Benzyloxy)phenylboronic acid” involves reactions like Microwave Suzuki-Miyaura coupling .Applications De Recherche Scientifique
Natural Product Synthesis and Biological Activity
Isoxazolines and their derivatives, like 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine, play a significant role in the synthesis of natural products and the exploration of their biological activities. For example, isoxazolin-5-one and 3-nitropropanoic acid-derived natural products have been identified in various species across plants, insects, bacteria, and fungi, showcasing a wide range of biological activities and serving as inspiration for synthetic analogs (Becker et al., 2017). These compounds are synthesized via diverse biosynthetic pathways, highlighting the chemical versatility and ecological significance of the isoxazoline ring.
Antioxidant and Anti-inflammatory Agents
Isoxazoline derivatives have also been investigated for their potential as antioxidant and anti-inflammatory agents. For instance, novel benzofused thiazole derivatives, which could be structurally related to isoxazoline analogs, have shown significant in vitro antioxidant and anti-inflammatory activities, suggesting a promising avenue for the development of new therapeutic agents (Raut et al., 2020).
Anticancer Activity
The anticancer potential of isoxazoline-containing natural products and their synthetic analogs has been a subject of extensive research. Isoxazolines are an important class of nitrogen and oxygen-containing heterocycles with significant anticancer activities. This review focuses on the presence of isoxazoline derivatives in natural sources, their isolation, and utilization as anticancer agents, along with discussions on synthetic pathways to achieve these compounds and the structural-activity relationship affecting their anticancer activity (Kaur et al., 2014).
Drug Design and Molecular Docking
Research on isoxazoline derivatives extends into drug design, where these compounds are evaluated for their binding affinities to various biological targets through molecular docking studies. For instance, the study of novel benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities includes molecular docking to understand their potential binding modes, offering insights into their mechanism of action and guiding the development of more effective therapeutic agents (Raut et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways . More research is required to elucidate the specific interactions between 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine and its targets.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have various molecular and cellular effects
Action Environment
Environmental factors can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of 3-(3-Benzyloxy-phenyl)-isoxazol-5-ylamine.
Propriétés
IUPAC Name |
3-(3-phenylmethoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16-10-15(18-20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10H,11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOIUXPZLMVVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NOC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]-1,2-oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

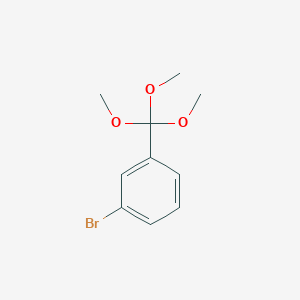

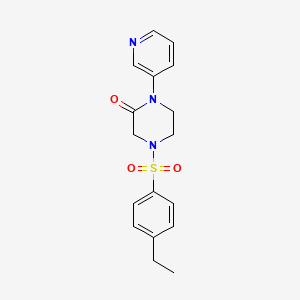
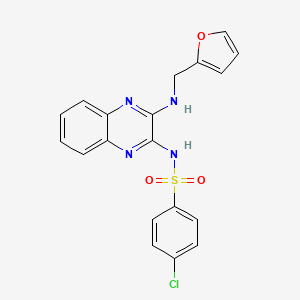
![5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2602903.png)
![3-Methyl-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazolin-4-one](/img/structure/B2602909.png)
![2-Azabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2602910.png)
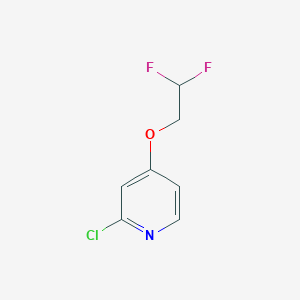
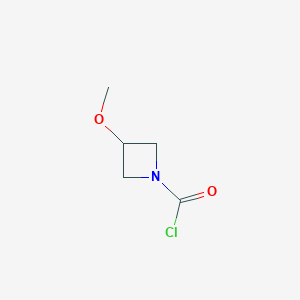
![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2602913.png)
![4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602914.png)
![N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline](/img/structure/B2602916.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2602917.png)
![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2602918.png)